Flestolol

pharmacokinetics elimination half-life ultra-short-acting beta-blocker

Flestolol (ACC-9089) is a nonselective, competitive, ultra-short-acting intravenous beta-adrenergic receptor antagonist belonging to the aryloxyaminopropanol class. It is devoid of intrinsic sympathomimetic activity and local anesthetic effects.

Molecular Formula C15H22FN3O4
Molecular Weight 327.35 g/mol
CAS No. 100511-22-6
Cat. No. B10784356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlestolol
CAS100511-22-6
Molecular FormulaC15H22FN3O4
Molecular Weight327.35 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O
InChIInChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22)
InChIKeyZPLOQFLCMVIWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flestolol (CAS 100511-22-6) – Ultra-Short-Acting Non-Selective Beta-Blocker Procurement & Selection Profile


Flestolol (ACC-9089) is a nonselective, competitive, ultra-short-acting intravenous beta-adrenergic receptor antagonist belonging to the aryloxyaminopropanol class. It is devoid of intrinsic sympathomimetic activity and local anesthetic effects [1]. The compound is distinguished within the beta-blocker class by its extremely brief elimination half-life of approximately 6.5 minutes, mediated by rapid hydrolysis via plasma esterases [1]. Pharmacokinetic studies in healthy volunteers demonstrate linear kinetics over a broad dose range (18–100 μg/kg/min), with a mean steady-state concentration of 31.1 ± 12.0 ng/mL at a 5 μg/kg/min infusion rate and a total body clearance of 181 ± 66 mL/min/kg, indicating predominantly extrahepatic elimination [2]. Flestolol was developed by American Critical Care in the 1980s for acute titration in critically ill patients and underwent clinical evaluation for supraventricular tachyarrhythmias and unstable angina [1].

Why Generic Substitution of Flestolol (CAS 100511-22-6) with Other Ultra-Short-Acting Beta-Blockers Is Pharmacologically Invalid


Ultra-short-acting intravenous beta-blockers may superficially appear interchangeable; however, flestolol differs from esmolol and landiolol in three critical pharmacological dimensions that preclude simple substitution: receptor selectivity profile, metabolic pathway, and quantitative offset kinetics. Esmolol is a cardioselective (β1-selective) agent metabolized by red blood cell cytosolic esterases, whereas flestolol is a non-selective antagonist (blocking both β1 and β2 receptors) metabolized by plasma esterases—a distinction that alters both the pharmacodynamic spectrum and the drug–drug interaction risk profile [1]. Landiolol, while also ultra-short-acting, exhibits approximately 8-fold higher β1-selectivity versus esmolol and an even shorter half-life of ~4 minutes, placing it further from flestolol on the selectivity continuum [2]. These differences mean that a procurement decision selecting esmolol or landiolol in place of flestolol yields a different receptor blockade profile, different metabolic liability, and different temporal control characteristics—each of which may be decisive in a given experimental or clinical protocol.

Flestolol (CAS 100511-22-6) – Quantitative Comparative Evidence Guide for Scientific Evaluation and Procurement


Elimination Half-Life: Flestolol 6.5 min vs Esmolol 9 min vs Landiolol 4 min

Flestolol exhibits a mean elimination half-life of 6.5 minutes (range: 6.5–7.2 min across studies) [1] [2], which is approximately 28% shorter than esmolol's established elimination half-life of 9 minutes [3] [4], but approximately 38% longer than landiolol's half-life of ~4 minutes [5]. A shorter half-life enables more rapid complete offset upon infusion discontinuation, reducing the duration of unintended beta-blockade in the event of adverse effects. Among the three agents, flestolol occupies a middle position: faster offset than esmolol, yet with a slightly wider therapeutic window than landiolol's extremely rapid elimination, which may require more frequent dose adjustment.

pharmacokinetics elimination half-life ultra-short-acting beta-blocker intravenous titration

In Vivo Beta-Blockade Potency: Flestolol >10-Fold More Potent Than Esmolol

In a direct head-to-head study in reserpinized conscious rabbits, flestolol was greater than 10-fold as active as esmolol in inhibiting isoproterenol-induced hypotension and tachycardia, when both agents were compared under identical experimental conditions [1]. Flestolol at 31 μg/kg/min produced significant inhibition of isoproterenol responses, while esmolol required substantially higher infusion rates to achieve a comparable degree of beta-blockade. In the same study, infusion of flestolol at doses of 3.1, 10, and 31 μg/kg/min produced dose-dependent beta-receptor blockade, with recovery of isoproterenol responses occurring within 30 minutes after terminating a 70-minute infusion [1].

beta-blocker potency in vivo pharmacology isoproterenol challenge rabbit model

Receptor Selectivity: Non-Selective β1/β2 Blockade vs Cardioselective Esmolol

Flestolol is a nonselective beta-adrenergic antagonist, binding to and blocking both β1 and β2 receptors with comparable affinity [1]. In contrast, esmolol is a cardioselective (β1-selective) agent at therapeutic doses, with approximately 30-fold selectivity for β1 over β2 receptors [2], and landiolol is even more β1-selective (approximately 216-fold selectivity) [3]. This fundamental pharmacological distinction has practical consequences: non-selective blockade of β2 receptors in bronchial and vascular smooth muscle by flestolol may increase peripheral vascular resistance (documented in hemodynamic studies) and poses a different risk profile in patients with reactive airway disease compared to β1-selective agents [1]. Additionally, in adipocyte and hepatic tissue, β2 blockade affects lipolysis and glycogenolysis differently than pure β1 blockade. For the procurement officer or scientific investigator, the non-selective profile of flestolol makes it a distinct tool from the cardioselective alternatives, suitable for experimental models requiring simultaneous β1 and β2 antagonism without the confounding factor of intrinsic sympathomimetic activity.

receptor selectivity beta-1 adrenergic receptor beta-2 adrenergic receptor non-cardioselective

Metabolic Pathway: Plasma Esterase Hydrolysis vs RBC Esterase Metabolism

Flestolol is metabolized by plasma esterases (carboxylesterase) to two inactive metabolites: 2-fluorobenzoic acid and an amino-diol, neither of which possesses beta-blocking activity [1]. By contrast, esmolol is metabolized chiefly by esterases in the cytosol of red blood cells, not by plasma cholinesterases [2]. This differential metabolic pathway carries distinct clinical implications: flestolol's metabolism can be competitively inhibited by other plasma esterase substrates such as succinylcholine, procaine, and chloroprocaine, as demonstrated in in vitro metabolic interaction studies [3]. Individuals with atypical, fluoride-resistant, or silent forms of serum cholinesterase exhibit a decreased rate of flestolol metabolism [3]. Esmolol's RBC esterase metabolism is not subject to these specific interactions. For the scientific user selecting between these agents, the distinct metabolic route of flestolol represents both a research tool for studying plasma esterase-dependent clearance mechanisms and a practical consideration where co-administration with ester-type drugs is anticipated.

drug metabolism plasma esterase carboxylesterase drug-drug interaction succinylcholine interaction

Beta-Blockade Recovery Kinetics: Marked Reduction Within 6 Minutes vs Esmolol's 10–20 Minutes

In a study of 30 healthy subjects, flestolol infusion at doses of 0.5–50 μg/kg/min produced dose-dependent beta-blockade (15.1% at 0.5 μg/kg/min to 90.3% at 50 μg/kg/min), with onset within 30 minutes [1]. Upon infusion termination, a marked reduction in beta-blockade was observed within 6 minutes, with complete recovery within 30–45 minutes [1]. In a separate PK/PD study, recovery averaged 96% at 20 minutes post-infusion [2]. For esmolol, the FDA label indicates that 'substantial recovery from beta-blockade is observed in 10 to 20 minutes' after infusion termination, with all hemodynamic parameters returning to pretreatment levels by 30 minutes [3]. The initial offset thus occurs approximately 40–70% faster with flestolol (6 minutes vs 10–20 minutes for substantial recovery), although complete recovery timelines partially overlap. This more rapid initial decline in beta-blockade provides a finer degree of temporal control for titration.

beta-blockade recovery offset kinetics isoproterenol tachycardia titratability

Clinical Efficacy in Supraventricular Tachyarrhythmias: 78% Endpoint Achievement and Rapid Therapeutic Loss Upon Withdrawal

In a clinical trial of 18 patients with new-onset atrial fibrillation or flutter and rapid ventricular response (≥120 beats/min for ≥30 min), intravenous flestolol reduced mean ventricular response from 133 ± 12 beats/min at baseline to 103 ± 20 beats/min at end of titration (p < 0.0001), representing a 22.6% reduction [1]. Fourteen of 18 patients (78%) achieved at least one of three pre-specified endpoints: ≥20% reduction in heart rate, heart rate ≤100 beats/min, or conversion to normal sinus rhythm. All 14 responders maintained therapeutic effect during continuous maintenance infusion of up to 24 hours. Upon flestolol discontinuation, ventricular response increased by 33 ± 23% within 60 minutes, confirming rapid loss of therapeutic effect—a hallmark of ultra-short-acting agents [1]. While direct comparator data for esmolol in an identical protocol are not available, the magnitude of heart rate reduction is consistent with the class, and the rapid offset upon discontinuation directly validates the pharmacokinetic half-life data for clinical translation.

supraventricular tachyarrhythmia atrial fibrillation ventricular rate control clinical trial

Flestolol (CAS 100511-22-6) – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation


Critical Care Titration Model Requiring β1/β2 Non-Selective Blockade with Rapid Offset

Flestolol's non-selective β1/β2 blockade profile, combined with an elimination half-life of 6.5 minutes and marked β-blockade reduction within 6 minutes of infusion cessation [1], makes it the preferred agent for experimental critical care models where simultaneous cardiac rate control and peripheral vascular β2 antagonism are required, and where rapid loss of pharmacological effect upon discontinuation is essential for safety. The demonstrated linear pharmacokinetics (r=0.91 for dose-blood level correlation) and dose-proportional β-blockade (r=0.62) enable predictable titration at 20-minute intervals [1].

Wolff-Parkinson-White Syndrome and Accessory Pathway Conduction Studies

Flestolol has been specifically studied in patients with Wolff-Parkinson-White syndrome during atrial fibrillation, where it slowed conduction over the accessory pathway (increasing mean RR interval from 382±20 to 416±22 ms, p=0.02, and shortest preexcited RR interval from 251±18 to 270±17 ms, p<0.01) while reversing isoproterenol-mediated increases in ventricular rate [2]. This niche electrophysiological application, where flestolol uniquely blocks sympathetic enhancement of accessory pathway conduction without altering antegrade effective refractory period during atrial pacing, represents a scenario where β1-selective agents like esmolol or landiolol would produce a different electrophysiological profile due to their lack of β2 blockade on the accessory pathway.

Plasma Esterase Metabolism Research and Drug Interaction Studies

Flestolol's exclusive metabolism by plasma carboxylesterase—distinct from esmolol's RBC cytosolic esterase pathway—makes it a valuable probe substrate for studying plasma esterase activity in vitro and in vivo [3]. The known metabolic interactions with succinylcholine, procaine, and chloroprocaine, and the reduced metabolic rate in individuals with atypical serum cholinesterase variants provide a defined experimental system for investigating esterase pharmacogenomics and drug-drug interaction mechanisms relevant to ester-containing therapeutics [3].

Long-Term Continuous Infusion Models Requiring Sustained Beta-Blockade Without Tachyphylaxis

Flestolol has been demonstrated to be well tolerated at the effective beta-blocking dose of 5 μg/kg/min for infusion durations of up to seven days, with blood concentrations increasing linearly with dose and maintaining a good correlation with beta-adrenergic blockade throughout the infusion period [1]. This contrasts with agents where accumulation of active metabolites or tolerance development may complicate prolonged infusion protocols. The rapid recovery to baseline (96% at 20 minutes post-infusion) upon termination [4] further supports its utility in long-duration experiments requiring clean termination of pharmacological effect.

Quote Request

Request a Quote for Flestolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.